molecular formula C8H12CuF6N4P B1659291 Tetrakis(acetonitrile)copper(I) hexafluorophosphate CAS No. 64443-05-6

Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Cat. No.: B1659291
CAS No.: 64443-05-6
M. Wt: 372.72 g/mol
InChI Key: GNQXUMGHBSAQBV-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the formula [Cu(CH3CN)4]PF6 . It is a colorless solid that is used in the synthesis of other copper complexes . The cation [Cu(CH3CN)4]+ is a well-known example of a transition metal nitrile complex .


Synthesis Analysis

The cation was first reported in 1923 with a nitrate anion as a byproduct of the reduction of silver nitrate with a suspension of copper powder in acetonitrile . [Cu(CH3CN)4]PF6 is generally produced by the addition of HPF6 to a suspension of copper(I) oxide in acetonitrile . The reaction is highly exothermic, and may bring the solution to a boil .


Molecular Structure Analysis

As confirmed by X-ray crystallographic studies, the copper(I) ion is coordinated to four almost linear acetonitrile ligands in a nearly ideal tetrahedral geometry . Similar complexes with other anions including the perchlorate, tetrafluoroborate, and nitrate are known .


Chemical Reactions Analysis

The acetonitrile ligands protect the Cu+ ion from oxidation to Cu2+, but are rather poorly bound . With other counterions, the complex forms di- and tri-acetonitrilo complexes and is also a useful source of unbound Cu(I) . Water-immiscible organic nitriles have been shown to selectively extract Cu(I) from aqueous chloride solutions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.72 g/mol . It appears as a white microcrystalline powder . It is soluble in CH3CN, DMA, DMF, and DMSO; partially soluble in DCM; and insoluble in Et2O . Its melting point is 160 °C .

Scientific Research Applications

Tetrakis(acetonitrile)copper(I) hexafluorophosphate has been used in various scientific research applications, such as catalysis, sensing, and drug delivery. It has been used as a catalyst for the hydrolysis of esters and amides, as well as for the synthesis of ketones and nitriles. It has also been used as a sensor for the detection of heavy metals and other environmental pollutants. In addition, this compound has been used in drug delivery systems, as it can be used to form nanoparticles that can be used to target and deliver drugs to specific areas of the body.

Advantages and Limitations for Lab Experiments

Tetrakis(acetonitrile)copper(I) hexafluorophosphate has several advantages for laboratory experiments, such as its high solubility in organic solvents and its thermal stability. In addition, it is also relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and its lack of water solubility.

Future Directions

The future directions for Tetrakis(acetonitrile)copper(I) hexafluorophosphate are wide-ranging, as the compound has the potential to be used in a variety of applications. These include the development of new catalysts and sensors, as well as the use of the compound in drug delivery systems. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, the development of new synthetic methods for the synthesis of this compound could lead to new and improved applications for the compound.

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists .

Biochemical Analysis

Biochemical Properties

Tetrakis(acetonitrile)copper(I) hexafluorophosphate plays a significant role in biochemical reactions, primarily as a catalyst. It is employed in the synthesis of various organic compounds, including triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives . The compound interacts with enzymes and proteins by facilitating electron transfer reactions, which are crucial in many biochemical processes. The acetonitrile ligands in this compound protect the copper(I) ion from oxidation, allowing it to participate in redox reactions without being converted to copper(II) .

Cellular Effects

This compound influences various cellular processes by acting as a catalyst in electron transfer reactions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the expression of genes related to antioxidant defense . Additionally, this compound can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to facilitate electron transfer reactions. The copper(I) ion in the compound can interact with various biomolecules, including enzymes and proteins, by forming coordination complexes. These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context . The acetonitrile ligands in the compound help stabilize the copper(I) ion, allowing it to participate in redox reactions without undergoing oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a beneficial catalyst in biochemical reactions, enhancing cellular function and metabolic activity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the compound’s ability to disrupt redox balance and induce oxidative stress in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to redox reactions and electron transfer processes. The compound interacts with enzymes and cofactors involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of reactive oxygen species in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the compound’s ability to participate in biochemical reactions and exert its effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on the specific biochemical context. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(acetonitrile)copper(I) hexafluorophosphate involves the reaction of copper(I) hexafluorophosphate with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Copper(I) hexafluorophosphate", "Acetonitrile" ], "Reaction": [ "Add copper(I) hexafluorophosphate to a reaction vessel", "Add acetonitrile to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with cold acetonitrile", "Dry the product under vacuum" ] }

64443-05-6

Molecular Formula

C8H12CuF6N4P

Molecular Weight

372.72 g/mol

IUPAC Name

acetonitrile;copper(1+);hexafluorophosphate

InChI

InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1

InChI Key

GNQXUMGHBSAQBV-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(acetonitrile)copper(I) hexafluorophosphate
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Tetrakis(acetonitrile)copper(I) hexafluorophosphate

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